molecular formula C28H44N2O2 B15053352 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) CAS No. 827605-89-0

9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)

Cat. No.: B15053352
CAS No.: 827605-89-0
M. Wt: 440.7 g/mol
InChI Key: IFKSYBHQWZALBQ-UHFFFAOYSA-N
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Description

9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) is a symmetric 2,2'-bipyridine derivative substituted at the 4,4'-positions with nonan-1-ol (9-carbon alkyl chains terminating in hydroxyl groups). This structure confers amphiphilic properties, combining the rigid aromatic bipyridine core with flexible hydrophobic chains and polar hydroxyl termini. Such features suggest applications in host-guest chemistry, coordination complexes, and materials science.

Properties

CAS No.

827605-89-0

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

9-[2-[4-(9-hydroxynonyl)pyridin-2-yl]pyridin-4-yl]nonan-1-ol

InChI

InChI=1S/C28H44N2O2/c31-21-13-9-5-1-3-7-11-15-25-17-19-29-27(23-25)28-24-26(18-20-30-28)16-12-8-4-2-6-10-14-22-32/h17-20,23-24,31-32H,1-16,21-22H2

InChI Key

IFKSYBHQWZALBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCCCCCCCO)C2=NC=CC(=C2)CCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) typically involves the coupling of bipyridine derivatives with nonanol. Common methods include:

Industrial Production Methods

Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is primarily based on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Bipyridine Derivatives with Alkyl/Functional Substituents

Table 1: Structural and Property Comparison
Compound Name Substituents Key Features Applications References
9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) 4,4'-nonan-1-ol chains Amphiphilic, hydroxyl termini Potential host-guest systems, surfactants Inferred
4,4'-Bis(chloromethyl)-2,2'-bipyridine 4,4'-chloromethyl groups Reactive halides for derivatization Solar cell ligands, polymerization
4,4'-Bis(1-butylpentyl)-2,2'-bipyridine 4,4'-branched alkyl chains High hydrophobicity Not specified (safety data available)
H3: 9,9′-(biphenyl-4,4′-diyl)bis(fluoren-9-ol) Fluorenol groups with biphenyl linker Wheel-and-axle host for polar solvents Solvent inclusion, crystal engineering
((6,6′-dimethyl-[2,2'-bipyridine]-4,4'-diyl)bis(4,1-phenylene))bis(phosphonic acid) Phosphonic acid anchors Strong metal oxide binding Dye-sensitized solar cells (DSCs)

Key Observations :

  • Substituent Reactivity: Chloromethyl and phosphonic acid derivatives (e.g., ) are optimized for covalent anchoring in solar cells, whereas nonanol’s hydroxyl groups may enable weaker hydrogen bonding or coordination.
  • Host-Guest Chemistry: Fluorenol-based H3 () exhibits selective solvent inclusion, suggesting nonanol’s longer alkyl chains could modify cavity size and guest affinity.

Physical and Chemical Properties

Table 2: Property Analysis
Property 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) 4,4'-Bis(chloromethyl)-2,2'-bipyridine H3 (Fluorenol Derivative)
Molecular Weight ~532 g/mol (estimated) 297.16 g/mol ~500 g/mol (estimated)
Solubility Amphiphilic (polar aprotic solvents) Low (hydrophobic) Moderate in THF, ether
Thermal Stability High (long alkyl chains resist degradation) Moderate (reactive Cl groups) High (rigid fluorenol core)
Coordination Ability Weak (terminal -OH) None (requires derivatization) None (host-guest focus)

Notes:

  • Nonanol’s hydroxyls may enable hydrogen bonding in supramolecular assemblies, unlike inert alkyl or halide substituents.
  • Thermal stability is enhanced by alkyl chain length compared to chloromethyl derivatives ().

Biological Activity

9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) is a complex organic compound characterized by a bipyridine core linked to nonanol chains. This compound has garnered attention in various fields due to its potential biological activities, particularly in coordination chemistry and drug delivery systems.

Chemical Structure and Properties

The compound's structure features two nonanol chains attached to a bipyridine moiety, which enhances its ability to coordinate with metal ions. This property is crucial for its biological applications, as it can influence various biochemical pathways.

The primary mechanism of action for 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) involves:

  • Metal Ion Coordination : The bipyridine core effectively binds metal ions, forming stable complexes that can modulate biological processes.
  • Electron Transfer : The compound facilitates electron transfer processes in catalytic reactions, which may influence cellular signaling pathways.
  • Molecular Recognition : It acts as a molecular probe for detecting specific ions or molecules within biological systems.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies have shown that derivatives of bipyridine compounds exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be in the range of 3.6 to 11.0 µM, indicating significant activity against these cancer types .
  • Apoptosis Induction : Studies suggest that compounds similar to 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) can induce apoptosis in cancer cells through mechanisms independent of p53 pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of bipyridine derivatives:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various bipyridine derivatives on HCT-116 and MCF-7 cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 3.6 µM against the tested cancer lines .
    • Table 1 summarizes the cytotoxic activity of selected compounds:
    Compound IDCell LineIC50 (µM)
    135HCT-1163.6
    143MCF-74.5
    150HeLa5.5
  • Mechanisms of Action :
    • Detailed analysis revealed that treatment with these compounds resulted in cell cycle arrest at G0/G1 and G2/M phases, indicating potential mechanisms for their anticancer effects .
  • Molecular Interaction Studies :
    • Molecular docking studies suggest that the bipyridine core can interact with various biological targets, enhancing its potential as a therapeutic agent.

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